Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate
Description
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate is a nitrogen-mustard-derived compound featuring a benzoate ester backbone substituted with a bis(2-chloroethyl)carbamoyl group. This structure confers alkylating properties, making it relevant in medicinal chemistry and polymer science. The bis(2-chloroethyl) moiety is critical for its reactivity, enabling crosslinking of biomolecules like DNA or participation in polymerization reactions. Its ester group enhances solubility and modulates pharmacokinetic properties compared to non-esterified analogs .
Properties
CAS No. |
92302-31-3 |
|---|---|
Molecular Formula |
C14H18Cl2N2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
ethyl 4-[bis(2-chloroethyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-2-21-13(19)11-3-5-12(6-4-11)17-14(20)18(9-7-15)10-8-16/h3-6H,2,7-10H2,1H3,(H,17,20) |
InChI Key |
JSLRCSJIFRUZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with bis(2-chloroethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl) groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and amines.
Hydrolysis: 4-aminobenzoic acid, ethanol, and bis(2-chloroethyl)amine.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cell division.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl) groups can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of ethyl benzoate derivatives with varying substituents on the aromatic ring and carbamoyl groups. Below is a comparative analysis of its structural and functional analogs:
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG)
- Structure: Replaces the bis(2-chloroethyl)carbamoyl group with a hydroxyphenyl-methylamino substituent.
- Properties : Exhibits hydrogen bonding via the hydroxyl group, enhancing crystallinity. Lacks alkylating activity due to the absence of chloroethyl groups. Primarily studied for its solid-state packing behavior .
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV)
- Structure: Features bulky tert-butyl groups and a phenolic hydroxyl group.
- Properties: Steric hindrance from tert-butyl groups reduces reactivity compared to the target compound.
- Applications : Investigated for antioxidant properties in material science.
Ethyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]benzoate (CAS 13909-26-7)
- Structure : Nitroso (N=O) group replaces one chloroethyl in the carbamoyl moiety.
- The molecular weight (299.71 g/mol) and hydrophobicity (XLogP3 = 2.7) are comparable to the target compound, but nitroso derivatives are less stable under physiological conditions .
Ethyl 4-(dimethylamino)benzoate
- Structure: Dimethylamino group instead of bis(2-chloroethyl)carbamoyl.
- Properties : Higher degree of conversion in resin polymerization due to efficient electron donation. Lacks alkylating function but improves mechanical properties in dental resins .
- Applications : Co-initiator in photopolymerizable resins.
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Reactivity/Function | Applications |
|---|---|---|---|---|
| Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate | 327.21 | Bis(2-chloroethyl)carbamoyl | DNA alkylation, polymer crosslinking | Anticancer agents, polymers |
| Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) | 285.31 | Hydroxyphenyl-methylamino | Hydrogen bonding, crystallinity | Crystallography studies |
| Ethyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]benzoate | 299.71 | Chloroethyl-nitroso | Mutagenic, unstable alkylation | Experimental oncology |
| Ethyl 4-(dimethylamino)benzoate | 193.24 | Dimethylamino | Electron donation, polymerization | Dental resins, photopolymers |
Key Research Findings
- Reactivity: The bis(2-chloroethyl) group in the target compound enables potent alkylation, outperforming dimethylamino and hydroxyphenyl analogs in crosslinking efficiency .
- Stability : Nitroso-substituted derivatives (e.g., CAS 13909-26-7) exhibit lower thermal and hydrolytic stability compared to the chloroethyl-only analog .
- Biological Activity : The target compound’s alkylating function is absent in WEFQEG and VABTAV, limiting their use in therapeutic contexts .
- Material Science: Ethyl 4-(dimethylamino)benzoate demonstrates superior performance in resin cements due to its high degree of conversion and mechanical strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
